REACTION_CXSMILES
|
C.[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8]>>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8] |f:1.2.3,4.5.6.7.8.9.10|
|
Name
|
algin
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium alginate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
alginate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
alginate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
CUSTOM
|
Details
|
to give a 1.0% (or 10 g/L w/v) suspension
|
Type
|
CUSTOM
|
Details
|
were formed
|
Type
|
WASH
|
Details
|
These were thoroughly rinsed with sterile water
|
Type
|
CUSTOM
|
Details
|
stored in a closed flask under refrigeration
|
Type
|
ADDITION
|
Details
|
Fifty of the charcoal balls added to 50 mL of culture medium
|
Name
|
solution
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
calcium nitrate tetrahydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |